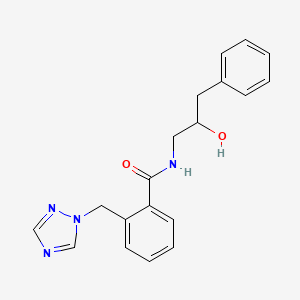
N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide, also known as HPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. HPPB belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用機序
The exact mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of several enzymes that are involved in these pathways, including protein kinase C and phosphatidylinositol-3-kinase (PI3K). Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is likely due to its effects on these signaling pathways.
Biochemical and Physiological Effects:
In addition to its antitumor effects, this compound has also been shown to exhibit anti-inflammatory and antiviral effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the development of various inflammatory diseases. Furthermore, this compound has been shown to inhibit the replication of several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
実験室実験の利点と制限
One of the main advantages of N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide is its potent antitumor activity, which has been demonstrated in a range of cancer cell lines. Furthermore, this compound has been shown to exhibit low toxicity in normal cells, which is a key characteristic for the development of anticancer drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for research on N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide. One area of focus is the development of more efficient synthesis methods for this compound, which could improve its availability for research purposes. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, future studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammatory diseases and viral infections.
合成法
N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide can be synthesized using a variety of methods, including the reaction of 2-(1,2,4-triazol-1-ylmethyl)benzyl alcohol with 2-bromo-3-phenylpropionic acid, followed by N-alkylation with 2-(bromomethyl)-1,3-dioxolane. The resulting product can be purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of various types of cancer. In vitro studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
特性
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-17(10-15-6-2-1-3-7-15)11-21-19(25)18-9-5-4-8-16(18)12-23-14-20-13-22-23/h1-9,13-14,17,24H,10-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQMSPMLCILQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2CN3C=NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)

![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)

![N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)
![2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B7586569.png)
![N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586574.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586581.png)
![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone](/img/structure/B7586589.png)
![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone](/img/structure/B7586594.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7586599.png)
